molecular formula C11H10O3 B1316647 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 89781-52-2

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B1316647
CAS No.: 89781-52-2
M. Wt: 190.19 g/mol
InChI Key: NZBNORDTBKGVQM-UHFFFAOYSA-N
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Description

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H10O3 It is a derivative of naphthalene, characterized by the presence of a carboxylic acid group and a ketone group on a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves the oxidation of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is carried out in a suitable solvent like acetic acid or water, and the product is isolated through filtration and recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified using techniques such as distillation or chromatography .

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, hydrogenation with a metal catalyst.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Major Products:

    Oxidation: More oxidized naphthalene derivatives.

    Reduction: 8-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.

    Substitution: Esters or amides of this compound.

Scientific Research Applications

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

  • 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
  • 8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
  • 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid methyl ester

Comparison: this compound is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets .

Properties

IUPAC Name

8-oxo-6,7-dihydro-5H-naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h4-6H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBNORDTBKGVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)C(=O)O)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563657
Record name 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89781-52-2
Record name 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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